molecular formula C12H7BrO2 B011323 1-Bromodibenzo-p-dioxin CAS No. 105908-71-2

1-Bromodibenzo-p-dioxin

Cat. No.: B011323
CAS No.: 105908-71-2
M. Wt: 263.09 g/mol
InChI Key: HEAUGIUDKRRLPJ-UHFFFAOYSA-N
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Description

1-Bromodibenzo-p-dioxin is a congener of the polybrominated dibenzo-p-dioxins (PBDD), a class of emerging persistent organic pollutants (POPs) of significant scientific interest due to their structural and toxicological similarities to the well-characterized polychlorinated dibenzo-p-dioxins . This compound serves as a critical reference standard and analytical tool in environmental and toxicological research. It is primarily used for: Method Development and Analysis: Supporting the development, calibration, and validation of analytical methods for the detection and quantification of PBDDs in complex environmental and biological matrices. Accurate analysis is crucial, as these compounds are often challenging to measure due to potential interference from other brominated compounds like polybrominated diphenyl ethers (PBDEs) and their susceptibility to thermal degradation and photolysis . Toxicological Studies: Acting as a model compound for investigating the environmental behavior, formation pathways, and toxicokinetics of brominated dioxins. Research into PBDDs is essential as they are known to exhibit toxicities comparable to, or in some cases higher than, their chlorinated analogues . Mechanism of Action Research: Like other dioxin-like compounds, the biological activity of PBDDs is primarily mediated through the binding and activation of the aryl hydrocarbon receptor (AhR) . Studies utilizing this compound help elucidate the structure-activity relationships and the specific mechanisms by which brominated congeners trigger AhR-mediated biochemical and toxic responses . Understanding the sources and formation mechanisms of PBDDs like this compound is key to developing synergistic control strategies for a range of dioxin-like persistent organic pollutants . Please Note: This product is intended for research purposes only in a laboratory setting. It is not intended for human or veterinary diagnostic use, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAUGIUDKRRLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872101
Record name 1-Monobromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103456-34-4, 105908-71-2
Record name 1-Bromooxanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Monobromodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105908712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Monobromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Environmental Distribution and Fate of 1 Bromodibenzo P Dioxin

Persistence and Environmental Half-Life Considerations

1-Bromodibenzo-p-dioxin, as a member of the PBDD/F family, is noted for its significant persistence in the environment. diva-portal.org The chemical structure of PBDD/Fs imparts a high degree of stability, making them resistant to degradation. who.int Consequently, they have long environmental half-lives, often remaining in ecosystems for several years. diva-portal.org The persistence of these compounds means they can accumulate in environmental sinks like soil and sediment over extended periods. epa.gov

The degradation that does occur can be slow. For instance, the photodegradation half-life of tetrabromodibenzo-p-dioxins (TeBDDs) in the top 5 mm of soil when exposed to daylight has been estimated at 3 to 6 months. service.gov.uk However, this process is significantly less relevant in deeper soil layers where sunlight cannot penetrate. service.gov.uk Generally, the environmental half-lives of PBDD/F congeners are considered to be at least as long as their chlorinated counterparts, the polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). pops.int For PCDD/Fs, reported half-lives in soil and sediment span from months to years, underscoring the long-term persistence of this class of halogenated dioxins. epa.gov The degree of bromination also influences persistence; less brominated congeners are generally more susceptible to degradation than their highly brominated counterparts. nih.gov

Atmospheric Transport and Deposition Dynamics

Atmospheric movement is a critical pathway for the widespread distribution of PBDD/Fs from their sources into the broader environment. diva-portal.org Once airborne, these compounds can be transported over significant distances before being deposited onto land and water.

Like many POPs, PBDD/Fs are capable of long-range atmospheric transport, enabling their distribution to regions far from any direct emission sources. researchgate.netnih.gov The potential for long-distance travel is particularly pronounced for lower-brominated congeners, such as this compound. These less-halogenated forms are more likely to exist in the vapor phase in the atmosphere, facilitating their transport. inchem.orgcore.ac.uk In contrast, more heavily brominated congeners tend to associate with particulate matter, which may limit their transport range compared to the lighter congeners. inchem.org While atmospheric transport is a primary global distribution mechanism, regional dynamics can also be significant. For example, one study in the Baltic Sea concluded that long-range atmospheric transport was not a major source of PBDDs in local freshwater fish, suggesting that coastal or marine-based sources were more influential in that specific ecosystem. ee-net.ne.jp

On a local and regional scale, PBDD/Fs are removed from the atmosphere through both wet (precipitation) and dry deposition. mdpi.comrsc.org This leads to the contamination of soils, vegetation, and water bodies. Deposition rates are typically highest near emission sources, which include industrial and municipal waste incinerators, metallurgical plants, and electronic waste recycling facilities. diva-portal.orgservice.gov.ukdiva-portal.orgresearchgate.net Consequently, urban and industrial areas generally exhibit higher deposition fluxes than rural or remote background locations. diva-portal.orgresearchgate.net

Studies have documented these deposition patterns. A study in Guangzhou, China, found that atmospheric deposition fluxes of PBDD/Fs were two to four times higher during the wet season compared to the dry season, showing a positive correlation with rainfall and temperature. rsc.org The same study recorded annual deposition fluxes that provide insight into the loading of these contaminants in an urban environment.

Atmospheric Deposition Fluxes of PBDD/Fs in Guangzhou, China
ParameterValue RangeMean Value
Annual Deposition Flux (Total PBDD/Fs)36–51 pg m-2 day-146 pg m-2 day-1
Annual Deposition Flux (TEQ)7.9–11.3 pg I-TEQ m-2 day-110.3 pg I-TEQ m-2 day-1
Data sourced from Ren et al. rsc.org

Partitioning and Sorption in Environmental Compartments

The movement and distribution of this compound in the environment are heavily influenced by its tendency to partition between different media, such as water, soil, and sediment.

PBDD/Fs are characterized by their hydrophobicity (low water solubility) and lipophilicity (high affinity for lipids and organic matter). wikipedia.orgnih.gov These properties cause them to strongly adsorb to particulate matter, especially the organic carbon fraction within soils and sediments. diva-portal.orgclu-in.orgresearchgate.net This strong binding affinity means that soils and aquatic sediments act as the primary environmental sinks or reservoirs for these contaminants. nih.govbohrium.com The organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to bind to organic matter, is high for PBDD/Fs, confirming their propensity to be sequestered in soil and sediment rather than remaining dissolved in water. researchgate.net This sorption significantly restricts their mobility within the soil column. inchem.org

In aquatic environments, this compound and other PBDD/Fs are virtually insoluble in water. wikipedia.org Due to their hydrophobicity, they partition from the water column to suspended particles and bottom sediments. nih.govinchem.org Research has quantified the strong affinity of these compounds for sediment. The sediment adsorption coefficient (Kd), which describes the ratio of a contaminant's concentration in sediment to its concentration in water at equilibrium, demonstrates this behavior. numberanalytics.com Higher Kd values indicate stronger adsorption and lower mobility. numberanalytics.com

Sediment Adsorption Coefficients for Brominated Dibenzofurans (PBDFs)
Compound ClassLog Kd
Tribromodibenzofurans (triBDFs)4.51
Tetrabromodibenzofurans (tetraBDFs)4.62
Pentabromodibenzofurans (pentaBDFs)4.79
Kd = [µg/g sediment]/[µg/ml water]. Data sourced from Watanabe (1988) as cited in WHO (1998). inchem.org

The data show that as the degree of bromination increases from three to five bromine atoms, the adsorption to sediment becomes stronger. While PBDD/Fs are generally immobile once bound to sediment, their mobility can be influenced by the presence of dissolved organic matter, which may increase their apparent solubility or facilitate transport through the association with mobile organic particles. researchgate.netresearchgate.net Furthermore, the partitioning process may not always reach equilibrium. Studies on the related chlorinated dioxins in the Yangtze River Delta suggest that lower-halogenated congeners may be more likely to migrate from sediment back into the water column compared to higher-halogenated ones. bohrium.com

Degradation and Transformation Processes

The environmental persistence of this compound is a significant concern due to its resistance to various degradation processes. This section explores the challenges associated with its breakdown in the environment, focusing on its recalcitrance to biological and chemical degradation, as well as the limited effectiveness of photolytic processes.

This compound, like other halogenated dioxins, exhibits a notable resistance to biodegradation. diva-portal.org The structural stability of the dibenzo-p-dioxin (B167043) ring, coupled with the presence of the bromine atom, makes it a challenging substrate for microbial enzymes. researchgate.net While some microorganisms have demonstrated the ability to degrade non-halogenated dibenzo-p-dioxin, the introduction of a halogen atom significantly hinders this process. researchgate.netepa.gov Studies on chlorinated dioxins, which share structural similarities with their brominated counterparts, have shown that the rate of microbial degradation decreases with an increasing degree of halogenation. researchgate.net This suggests that this compound, as a monohalogenated compound, may be more susceptible to biodegradation than its more highly brominated relatives, though still significantly more persistent than the parent dibenzo-p-dioxin. researchgate.net

The primary mechanism for the aerobic biodegradation of dibenzo-p-dioxin involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage. researchgate.net However, the presence of bromine can inhibit these enzymatic reactions. researchgate.net Research on chlorinated dioxins has indicated that the position of the halogen atom also influences biodegradability. researchgate.net Specific information on the microbial degradation pathways of this compound is scarce, but it is expected to follow a similar pattern of recalcitrance observed with other halogenated dioxins. diva-portal.orgepa.gov

Chemical degradation processes such as oxidation and hydrolysis are also generally ineffective at breaking down this compound under typical environmental conditions. diva-portal.orgepa.gov The compound's low water solubility and strong carbon-bromine bond contribute to its stability against hydrolysis. diva-portal.orgepa.gov Similarly, its resistance to chemical oxidation means that it is not readily broken down by common environmental oxidants.

Table 1: Factors Contributing to the Resistance of this compound to Degradation

FactorDescriptionImplication for Persistence
Chemical Structure Stable dibenzo-p-dioxin ring system.High energy required to break the aromatic structure.
Halogenation Presence of a bromine atom.Steric hindrance and electronic effects inhibit enzymatic attack.
Low Water Solubility Limited bioavailability for microbial degradation.Reduced accessibility to microorganisms in aqueous environments.
Strong C-Br Bond High bond dissociation energy.Resistance to chemical and photolytic cleavage.

Photolytic Degradation (limited effectiveness)

Photolytic degradation, or the breakdown of a compound by light, is a potential transformation pathway for this compound in the environment. service.gov.uk However, its effectiveness is limited and influenced by various environmental factors. service.gov.uk The process typically involves the absorption of ultraviolet (UV) radiation, which can lead to the reductive debromination of the molecule, where a bromine atom is replaced by a hydrogen atom. inchem.org

Studies on the photolysis of brominated dibenzo-p-dioxins (PBDDs) have shown that they can be degraded in organic solvents when exposed to UV light. ipen.org The rate of degradation is generally faster for less brominated congeners. service.gov.uk While photolysis can lead to the breakdown of this compound, the process is significantly less efficient in real-world environmental matrices such as soil and sediment compared to controlled laboratory solutions. service.gov.uk This is due to the sorption of the compound to particulate matter, which can shield it from sunlight, and the presence of other substances that can quench the photochemical reactions. service.gov.uk

Furthermore, the photolytic degradation of PBDDs can sometimes result in the formation of other potentially toxic transformation products. service.gov.uk For instance, the preferential loss of bromine atoms during photolysis can lead to the formation of chlorinated dibenzo-p-dioxins if chlorine is also present in the system. service.gov.uk

Table 2: Research Findings on the Degradation of Brominated Dioxins

Degradation ProcessKey FindingsReferences
Biodegradation Microbial degradation rates decrease with increased halogenation. Halogen presence inhibits dioxygenase enzyme activity. researchgate.net
Chemical Degradation Generally resistant to oxidation and hydrolysis under typical environmental conditions due to low water solubility and stable chemical structure. diva-portal.orgepa.gov
Photolytic Degradation Can occur via reductive debromination under UV light. Significantly less effective in soil and sediment compared to organic solvents. May form other toxic byproducts. service.gov.ukinchem.orgipen.org

Bioaccumulation and Biomagnification of 1 Bromodibenzo P Dioxin in Ecological Systems

Uptake and Accumulation in Biota Tissues

The uptake and accumulation of PBDDs in the tissues of living organisms are governed by their lipophilic (fat-loving) nature. These compounds tend to partition from water and accumulate in the fatty tissues of aquatic and terrestrial organisms. The log octanol-water partition coefficient (log Kow), a measure of a chemical's lipophilicity, for PBDD congeners is estimated to range from 4.9 to 8.3, indicating a high potential for bioaccumulation. pops.int

Studies on various organisms have confirmed the presence of PBDDs in their tissues. For instance, PBDDs have been detected in algae, shellfish, and fish, particularly in the Baltic Sea. diva-portal.org The congener profiles in biota from the Baltic Sea are often dominated by less brominated PBDDs (mono- to tetra-brominated congeners), which is in contrast to the profiles from anthropogenic combustion sources that are typically rich in polybrominated dibenzofurans (PBDFs) and more highly brominated PBDDs. service.gov.uk This suggests that the sources and uptake mechanisms in these ecosystems may differ, with some research pointing towards the natural production of lower brominated PBDDs. diva-portal.orgee-net.ne.jp

The accumulation of these compounds is also influenced by the organism's metabolic capacity. Some organisms may possess the ability to metabolize and eliminate certain PBDD congeners more efficiently than others, leading to specific congener patterns in their tissues that differ from their environment or diet.

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the process by which contaminants are passed from one trophic level to the next in a food web. Biomagnification occurs when the concentration of a contaminant increases at successively higher levels in the food chain. Due to their persistence and lipophilicity, PBDDs are expected to biomagnify, similar to their chlorinated counterparts. diva-portal.org

Aquatic Food Chains

In aquatic ecosystems, PBDDs can enter the food chain at the lowest trophic levels, such as with phytoplankton and invertebrates, and subsequently transfer to fish, marine mammals, and seabirds. Research on the food web of Bohai Bay, North China, while focusing on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), provides a model for how these compounds behave. The study found that the trophic transfer and biomagnification potential varied among different congeners, with some showing significant biomagnification while others underwent trophic dilution. nih.gov The metabolic transformation rates of the organisms in the food web were suggested to be a key factor influencing these differences. nih.gov

For PBDDs specifically, studies in the Baltic Sea have revealed their presence in various trophic levels. For example, PBDDs have been detected in blue mussels (Mytilus edulis) and various fish species. ee-net.ne.jp The congener profiles in these organisms can provide clues about the biotransformation and biomagnification processes occurring within the food web.

Terrestrial Food Chains

Information on the trophic transfer and biomagnification of 1-Bromodibenzo-p-dioxin in terrestrial food chains is particularly scarce. However, the principles of bioaccumulation through the consumption of contaminated food sources would apply. Organisms at the base of the terrestrial food chain, such as earthworms, can accumulate PBDDs from contaminated soil. pops.int These invertebrates can then be consumed by birds, small mammals, and other predators, leading to the transfer of these compounds up the food chain. The biomagnification potential in terrestrial systems would depend on factors such as the feeding habits of the organisms, their metabolic capabilities, and the bioavailability of the PBDDs in the soil and food sources.

Occurrence in Biological Samples

The detection of this compound and other PBDDs in biological samples from wildlife and humans confirms their widespread distribution and potential for accumulation.

Detection in Marine Mammals and Fish

PBDDs have been identified in marine mammals and fish from various locations. ee-net.ne.jppsu.edu In a study of perch (Perca fluviatilis) from the Baltic Sea, PBDD concentrations showed large variations between years, suggesting fluctuating exposure and/or limited retention of these compounds. nih.gov The congener profiles in fish indicated that certain PBDDs, such as 1,3,6,8-tetraBDD and 1,3,7,9-tetraBDD, were retained more than others. nih.gov

In a UK study, the concentrations of brominated dioxins in fish were generally lower than their chlorinated analogues. food.gov.uk The total toxic equivalency (TEQ) concentrations for PBDDs and PBDFs in sampled fish were in the range of 0.02–0.26 ng TEQ/kg freshweight. food.gov.uk

Table 1: PBDD/F Concentrations in Fish from UK Waters This table presents data for the entire PBDD/F class, as specific data for this compound was not available.

Fish Type Total TEQ Concentration (ng TEQ/kg freshweight)
Oily Fish 0.02 - 0.26
Non-oily Fish 0.02 - 0.26

Source: COMMITTEE ON TOXICITY OF CHEMICALS IN FOOD, CONSUMER PRODUCTS AND THE ENVIRONMENT. food.gov.uk

Presence in Human Biological Matrices (e.g., Human Milk)

PBDDs have been detected in human tissues, including adipose tissue and human milk, indicating human exposure to these compounds. diva-portal.orgipen.org Human milk is often used as a non-invasive matrix to assess maternal exposure to persistent organic pollutants (POPs). Studies have reported the presence of PBDD/Fs in human milk from various countries, including Sweden and Japan. diva-portal.org

The congener profiles of PBDD/Fs in human milk often differ from those in environmental samples, suggesting selective uptake and metabolism in the human body. diva-portal.org Generally, the levels of PBDD/Fs in human milk are lower than those of PCDD/Fs. diva-portal.org However, in some cases, the contribution of PBDD/Fs to the total dioxin-like toxicity in human milk has been found to be significant. diva-portal.org

In human adipose tissue from Sweden and Japan, PBDD/Fs have also been detected, with profiles generally similar to those in human milk. diva-portal.org This further supports the idea of selective bioaccumulation of these compounds in the human body.

Table 2: General Observations of PBDD/Fs in Human Biological Matrices This table provides a qualitative summary as specific concentration data for this compound was not available in the reviewed literature.

Biological Matrix Presence of PBDD/Fs General Findings
Human Milk Detected in various studies Levels are generally lower than PCDD/Fs. Congener profiles suggest selective uptake and metabolism. diva-portal.orgdiva-portal.org
Human Adipose Tissue Detected in Sweden and Japan PBDD/F profiles are similar to those in human milk, indicating widespread distribution and selective accumulation. diva-portal.org

Source: Compiled from multiple sources. diva-portal.orgdiva-portal.org

Toxicological Mechanisms of 1 Bromodibenzo P Dioxin and Pbdds

Aryl Hydrocarbon Receptor (AhR) Activation Pathway

The AhR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with several chaperone proteins, including heat shock protein 90 (HSP90), X-associated protein 2 (XAP-2), and p23. researchgate.netmdpi.com The binding of a ligand, such as 1-Bromodibenzo-p-dioxin, triggers a series of conformational changes that lead to the activation of the AhR signaling pathway. annualreviews.orgdovepress.com

Ligand Binding and Conformational Changes

The initial step in the activation of the AhR pathway is the binding of a ligand to the receptor. Hydrophobic ligands like this compound can diffuse across the cell membrane and bind to the AhR, which is held in a ligand-receptive state by HSP90. mdpi.comannualreviews.org This binding event induces a conformational change in the AhR, which is thought to expose a nuclear localization signal. annualreviews.orgdovepress.com This alteration increases the receptor's affinity for DNA. annualreviews.org

Nuclear Translocation and Heterodimerization with ARNT

Following the conformational change, the ligand-bound AhR complex translocates from the cytoplasm into the nucleus. researchgate.netwikipedia.org Inside the nucleus, the chaperone proteins dissociate, and the AhR forms a heterodimer with the AhR nuclear translocator (ARNT) protein. researchgate.netwikipedia.orgfrontiersin.org This AhR-ARNT heterodimer is the transcriptionally active form of the receptor complex. eaht.orgresearchgate.net

Binding to Dioxin-Response Elements (DREs)

The activated AhR-ARNT heterodimer binds to specific DNA sequences known as dioxin-response elements (DREs) or xenobiotic-response elements (XREs). eaht.orgresearchgate.netaaem.pl These DREs are located in the promoter regions of target genes. wikipedia.org The core recognition sequence for the AhR/ARNT complex within the DRE is typically 5'-GCGTG-3'. wikipedia.org

Modulation of Gene Expression (e.g., Cytochrome P450 Enzymes: CYP1A1, CYP1A2, CYP1B1)

The binding of the AhR-ARNT complex to DREs initiates the transcription of a battery of target genes. eaht.orgresearchgate.net Among the most well-characterized of these are genes encoding for cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. eaht.orgresearchgate.netyok.gov.tr The induction of these enzymes is a hallmark of AhR activation. ki.se For instance, studies have shown that exposure to PBDDs can lead to the induction of CYP1A1. ipen.org

GeneFunctionRole in Dioxin Toxicity
CYP1A1 Xenobiotic metabolismMetabolizes ligands, leading to the generation of reactive oxygen species. researchgate.netmdpi.com
CYP1A2 Xenobiotic and endogenous compound metabolismInduced by AhR activation. eaht.orgresearchgate.net
CYP1B1 Xenobiotic and steroid metabolismInduced by AhR activation. eaht.orgresearchgate.net

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses

A significant consequence of the induction of CYP1A1 is the generation of reactive oxygen species (ROS). researchgate.netmdpi.com While CYP1A1 is involved in the metabolism of xenobiotics, the process can be uncoupled, leading to the production of ROS and subsequent oxidative stress. mdpi.com Dioxins, being stable compounds, can persistently activate the AhR, leading to sustained CYP1A1 induction and a high level of ROS production. researchgate.netmdpi.com This oxidative stress is believed to be a key mechanism underlying the toxicity of dioxins. researchgate.netnih.gov

In Vitro and In Vivo Toxicological Responses

The toxicological responses to this compound and other PBDDs have been investigated in both in vitro and in vivo models. These studies have confirmed that PBDDs elicit a spectrum of toxic effects similar to their chlorinated analogs. researchgate.netpops.int

In vitro studies have been crucial in elucidating the molecular mechanisms of PBDD toxicity. For example, the H295R human adrenocortical carcinoma cell line has been used to demonstrate that 2,3,7,8-tetrabromodibenzo-p-dioxin (B1210597) can modulate the expression of key genes involved in steroidogenesis. psu.eduoup.comnih.gov Another in vitro model, the host-mediated in vivo/in vitro assay using peritoneal macrophages, has shown that 2,3,7,8-tetrabromodibenzo-p-dioxin can transform these cells, indicating its carcinogenic potential. iiarjournals.org The cell-transforming potential of 2,3,7,8-tetrabromodibenzo-p-dioxin was found to be seven times that of its chlorinated counterpart in this assay. annualreviews.org

In Vitro ModelCompoundObserved EffectReference
H295R cells2,3,7,8-tetrabromodibenzo-p-dioxinModulation of steroidogenic gene expression psu.eduoup.comnih.gov
Peritoneal Macrophages2,3,7,8-tetrabromodibenzo-p-dioxinCell transformation iiarjournals.org

Enzyme Induction (e.g., Aryl Hydrocarbon Hydroxylase, Ethoxyresorufin O-Deethylase)

A hallmark of exposure to PBDDs is the potent induction of drug-metabolizing enzymes, particularly those in the Cytochrome P450 1A (CYP1A) family. eaht.org The activation of the AhR signaling pathway directly upregulates the expression of genes like CYP1A1, which encodes for the enzyme Aryl Hydrocarbon Hydroxylase (AHH), and is also measured by the activity of Ethoxyresorufin O-Deethylase (EROD). nih.govwhoi.edu This enzyme induction is a sensitive biomarker for exposure to dioxin-like compounds. whoi.edu

Table 1: Relative Potency of PBDD Congeners for In Vitro Enzyme Induction Compared to 2,3,7,8-TCDD Relative potency values are calculated from EC50 values (the concentration that gives half-maximal response) relative to 2,3,7,8-TCDD (potency = 1.0). Data is derived from studies in rat hepatoma H4IIE cells.

CompoundSubstitution PatternAryl Hydrocarbon Hydroxylase (AHH) Induction EC50 (Relative Potency)Ethoxyresorufin O-Deethylase (EROD) Induction EC50 (Relative Potency)
2,3,7,8-TCDD 2,3,7,8-Tetrachloro1.01.0
2,3,7,8-TBDD 2,3,7,8-Tetrabromo0.880.49
1,2,3,7,8-PeBDD 1,2,3,7,8-Pentabromo0.130.17
1,3,7,8-TBDD 1,3,7,8-Tetrabromo0.050.04
2,3,7-TrBDD 2,3,7-Tribromo0.010.01
2-MBDD 2-Monobromo<0.0001<0.0001
1-MBDD (inferred) 1-MonobromoExpected to be negligibleExpected to be negligible

Source: Adapted from Mason et al., 1987. nih.gov

Immunotoxicity

The immune system is a highly sensitive target for dioxin-like compounds, including PBDDs. who.intresearchgate.net Exposure can lead to effects such as thymic atrophy (shrinking of the thymus gland), suppression of immune cell function, and altered antibody production. food.gov.ukresearchgate.net These effects are also mediated by the AhR, which is expressed in various immune cells. researchgate.net

In vivo studies in mice have demonstrated that 2,3,7,8-TBDD exhibits immunotoxic effects, such as reductions in thymus and spleen weight and cell numbers, with a potency nearly identical to that of 2,3,7,8-TCDD. oup.comresearchgate.net This indicates that specific brominated congeners are significant immunotoxicants. oup.com The general spectrum of immunotoxic effects observed with PBDDs mirrors that of their chlorinated analogues. food.gov.ukresearchgate.net

Specific immunotoxicity studies on this compound have not been identified. Given that immunotoxicity is an AhR-mediated process, the expected low affinity of this compound for the AhR suggests it would have a very low potential for causing immunotoxic effects compared to the 2,3,7,8-substituted congeners. nih.govresearchgate.net

Developmental and Reproductive Toxicity

PBDDs, like other dioxin-like compounds, are potent developmental and reproductive toxicants. who.intnih.gov Exposure during critical developmental windows can lead to a range of adverse outcomes. nih.govippnw.org In animals, observed effects include teratogenicity (birth defects) such as cleft palate and hydronephrosis, reduced fertility, decreased spermatogenesis, and functional alterations in the reproductive system. food.gov.uknih.govnih.gov Long-term exposure has been linked to impairment of reproductive functions. who.int

Many of these effects are considered highly sensitive endpoints of dioxin toxicity. nih.gov For example, perinatal exposure in animals has been shown to alter the development of the male reproductive system and affect reproductive behavior. nih.govippnw.org The mechanisms are complex and involve AhR-mediated disruption of endocrine pathways crucial for normal development. frontiersin.orgnih.gov Studies on 2,3,7,8-TBDD confirm it acts as a reproductive and developmental toxin. pops.int

There is a lack of specific research on the developmental or reproductive toxicity of this compound. However, the principle of AhR-mediation is central to these toxicities. frontiersin.org Therefore, due to its non-lateral substitution and inferred low AhR affinity, this compound is not expected to be a significant developmental or reproductive toxicant at exposure levels where potent congeners cause effects. service.gov.uk

Neurobehavioral Effects

Emerging evidence indicates that PBDDs can exert neurotoxic effects, particularly following developmental exposure. oup.com The developing nervous system is considered a vulnerable target. who.int While much of the research in this area has focused on the structurally related polybrominated diphenyl ethers (PBDEs), studies suggest that PBDDs share similar toxicological characteristics. nih.gov

Potential neurotoxic effects include alterations in motor activity, learning and memory deficits, and changes in behavior. nih.govcdc.gov These effects may be caused directly, by interfering with brain cell processes, or indirectly, through the disruption of systems essential for neurodevelopment, such as the thyroid hormone system. nih.govcdc.gov

Direct evidence for the neurobehavioral effects of this compound is not available. The role of the AhR in mediating neurotoxicity is an active area of research. To the extent that these effects are AhR-dependent, this compound would be predicted to have a low neurotoxic potential.

Endocrine System Disruption (e.g., Thyroid Function)

PBDDs are recognized as endocrine-disrupting chemicals (EDCs). psu.eduucdavis.edu They can interfere with the normal function of various hormonal systems, including the thyroid and steroid hormone pathways. psu.eduoup.com Disruption of the endocrine system is a key mechanism underlying many of the toxic effects of dioxins, including those on reproduction and development. who.intfrontiersin.org

A significant effect of PBDDs and related compounds is the disruption of thyroid hormone homeostasis. psu.edu Animal studies report that exposure to PBDDs can lead to decreases in circulating levels of thyroid hormones, such as thyroxine (T4). food.gov.uk This can have profound impacts, especially on neurodevelopment. frontiersin.org Furthermore, in vitro studies using human adrenocortical carcinoma cells have shown that brominated dioxins can modulate the expression of genes involved in steroidogenesis (the synthesis of steroid hormones), indicating a potential to disrupt the production of these critical signaling molecules. psu.edunih.gov

As with other endpoints, the endocrine-disrupting activity of PBDDs is linked to AhR activation. psu.edu While no studies have focused specifically on this compound, its predicted weak interaction with the AhR suggests a correspondingly low potential to cause significant endocrine disruption, particularly when compared to potent 2,3,7,8-substituted congeners. nih.govresearchgate.net

Structure-Activity Relationships (SARs) for PBDDs

The biological and toxic potencies of different PBDD congeners vary by several orders of magnitude. This variation is well-defined by structure-activity relationships (SARs), which are comparable to those established for PCDDs. nih.govnih.gov The primary determinant of a congener's activity is its ability to bind to the AhR. eaht.org

Influence of Halogen Substitution Patterns on AhR Binding Affinity and Biological Potency

The affinity of a PBDD congener for the AhR and its subsequent biological potency are dictated by the number and position of the bromine atoms on the dibenzo-p-dioxin (B167043) backbone. nih.govresearchgate.net

The most critical structural requirement for high-affinity binding and potent dioxin-like toxicity is halogen substitution at the four lateral positions: 2, 3, 7, and 8. food.gov.uknih.gov Congeners like 2,3,7,8-TBDD, which are substituted exclusively in these lateral positions, are planar or near-planar molecules that fit well into the ligand-binding pocket of the AhR, leading to potent activation. nih.govresearchgate.net

Conversely, the addition of bromine atoms at non-lateral positions (1, 4, 6, or 9) or the absence of a bromine atom at one of the lateral positions significantly reduces the compound's binding affinity and potency. nih.govresearchgate.net For example, 1,3,7,8-TBDD, which has one non-lateral substituent, is considerably less potent than 2,3,7,8-TBDD. nih.gov Mono-brominated congeners, such as this compound and 2-Bromodibenzo-p-dioxin, have one or zero lateral substituents and are therefore predicted and observed to have extremely low AhR binding affinity and biological activity. nih.govservice.gov.uk Studies on fish have shown that non-laterally substituted PBDDs are rapidly eliminated, whereas laterally substituted congeners are retained. diva-portal.org

Table 2: Summary of Structure-Activity Relationship (SAR) Rules for PBDD Potency

Structural FeatureEffect on AhR Binding Affinity & PotencyRationale
Substitution at lateral positions (2, 3, 7, 8) Increases potency significantly.Confers a planar structure that fits optimally into the AhR binding pocket, leading to strong activation. nih.govresearchgate.net
Substitution at non-lateral positions (1, 4, 6, 9) Decreases potency significantly.Hinders the planarity of the molecule, leading to a poorer fit in the AhR binding pocket and weaker activation. nih.govresearchgate.net
Lack of lateral substitution Decreases potency significantly.The absence of halogens at these key positions results in very low affinity for the AhR. researchgate.net
Increasing number of lateral bromine atoms Generally increases potency (up to four).A greater number of lateral substituents enhances the interaction with the AhR. researchgate.net

Comparison of SARs between Brominated and Chlorinated Dibenzo-p-dioxins

The toxicological profiles of halogenated dibenzo-p-dioxins are intrinsically linked to their molecular structure, a relationship defined by Structure-Activity Relationships (SARs). The primary mechanism of toxicity for both polybrominated dibenzo-p-dioxins (PBDDs) and their more extensively studied chlorinated analogues, polychlorinated dibenzo-p-dioxins (PCDDs), involves binding to and activation of the aryl hydrocarbon receptor (AhR). food.gov.ukeaht.org This interaction initiates a cascade of biochemical and toxic responses. eaht.org Consequently, the SARs for both PBDDs and PCDDs are largely governed by the number and position of halogen atoms on the dibenzo-p-dioxin backbone, which dictates the molecule's ability to bind effectively to the AhR.

There is a broad scientific consensus that similar SARs can be applied to both 2,3,7,8-substituted PBDDs and PCDDs. oup.comresearchgate.net For both classes of compounds, the congeners with the highest toxicity are those with halogen substitutions in the lateral positions (2, 3, 7, and 8), as this configuration confers a planar structure that is optimal for AhR binding. service.gov.ukwhoi.edu In mammalian systems, the relative potencies (REPs) for PBDDs and their chlorinated counterparts often align closely, typically within one order of magnitude. oup.comnih.gov This similarity has led to recommendations to use the toxic equivalency factors (TEFs) developed for PCDDs as interim values for the corresponding brominated congeners in human risk assessment. oup.com For instance, in vitro studies assessing AhR activation indicate that the activity of PBDDs is broadly comparable to their chlorinated congeners at the receptor level. food.gov.uk

Despite these overarching similarities, key differences exist, primarily stemming from the distinct physicochemical properties of bromine and chlorine atoms. The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond, and the bromine atom itself is larger. diva-portal.org These differences can influence the environmental persistence and metabolic fate of the compounds. diva-portal.org For example, the weaker C-Br bond may make PBDDs more susceptible to photolytic degradation. diva-portal.org

While SARs appear comparable in mammalian models, some studies have revealed notable differences in other biological systems. In certain fish bioassays, the SARs for brominated compounds have been shown to differ from those of their chlorinated analogues. oup.com A significant observation is that trilaterally substituted PBDDs act as weak AhR2 agonists in fish, a finding that is distinct from the patterns seen with PCDDs. oup.com

The following tables provide a comparative overview of the properties and biological activities of selected brominated and chlorinated dibenzo-p-dioxins.

Table 1: Comparison of Physicochemical and Toxicological Characteristics

CharacteristicBrominated Dibenzo-p-dioxins (PBDDs)Chlorinated Dibenzo-p-dioxins (PCDDs)Reference(s)
Primary Toxic Mechanism Aryl hydrocarbon receptor (AhR) binding and activation.Aryl hydrocarbon receptor (AhR) binding and activation. food.gov.ukeaht.org
Most Toxic Congeners Those substituted at lateral positions 2, 3, 7, and 8.Those substituted at lateral positions 2, 3, 7, and 8. service.gov.uk
Chemical Bond Strength C-Br bond is weaker than C-Cl bond.C-Cl bond is stronger than C-Br bond. diva-portal.org
Atomic Size Bromine atom is larger than chlorine atom.Chlorine atom is smaller than bromine atom. diva-portal.org
Persistence Generally considered less environmentally persistent, possibly due to higher UV-sensitivity.Generally more environmentally persistent. diva-portal.org
Potency in Mammals Relative potencies are often similar to or within one order of magnitude of chlorinated analogues.Serve as the benchmark for dioxin-like toxicity. oup.comnih.gov

Table 2: Comparative Biological Activity of Selected Dioxin Congeners

CompoundSystem/AssayEndpointFindingReference(s)
2-Bromodibenzo-p-dioxin QSAR ModelAhR Binding Affinity (pEC50)Predicted pEC50 of 6.53. ftstjournal.com
2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) Mouse Hepatoma Cells (Hepa1c1c7)AHH Induction (EC50)Potency was similar to 2,3,7,8-TCDD. researchgate.net
2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) In vivo-in vitro assay (Peritoneal macrophages)Cell TransformationTCDD cell-transforming potential was seven times that of TBDD. annualreviews.org
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) Mouse Hepatoma Cells (Hepa1c1c7)AHH Induction (EC50)Benchmark compound for dioxin toxicity. researchgate.net
PBDDs vs. PCDDs Mammalian SystemsRelative Potency (REP)REPs for PBDDs closely follow chlorinated analogues, within one order of magnitude. oup.comresearchgate.net
PBDDs vs. PCDDs Fish BioassayAhR2 AgonismTrilateral substituted PBDDs are weak AhR2 agonists, a notable difference from PCDDs. oup.com

Analytical Methodologies for 1 Bromodibenzo P Dioxin Quantification and Identification

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the definitive analytical technique for the congener-specific determination of polyhalogenated dibenzo-p-dioxins (PHDDs), including 1-Bromodibenzo-p-dioxin. well-labs.comnih.gov This method provides the necessary selectivity and sensitivity to detect and quantify these compounds at extremely low levels. researchgate.net Regulatory frameworks, such as the U.S. Environmental Protection Agency (EPA) Method 1613B, mandate the use of HRGC/HRMS for the analysis of chlorinated dioxins and furans, and similar principles are applied to their brominated counterparts. well-labs.comepa.gov The technique's power lies in the combination of the high resolving power of a capillary gas chromatography column to separate isomers and the high mass resolution of the mass spectrometer to differentiate target analytes from matrix interferences. researchgate.netchromatographyonline.com

To achieve the highest degree of accuracy and precision, quantification is performed using the isotope dilution method. well-labs.comepa.gov This technique is essential for correcting analyte losses that can occur at any stage of the complex sample preparation and analysis process. foodriskmanagement.comromerlabs.com The procedure involves adding a known quantity of a stable, isotopically labeled analog of the target analyte to the sample prior to extraction. epa.govepa.gov For dioxin analysis, carbon-13 (¹³C) labeled internal standards are universally employed. foodriskmanagement.comromerlabs.com

These ¹³C-labeled standards are chemically identical to the native analytes and thus exhibit the same behavior during extraction, cleanup, and chromatographic separation. foodriskmanagement.com However, because they are labeled with ¹³C, they have a higher mass, allowing the mass spectrometer to distinguish them from the native (¹²C) compounds. foodriskmanagement.com By measuring the ratio of the response of the native analyte to its labeled internal standard, an accurate concentration can be calculated, irrespective of sample losses. EPA methods specify a suite of ¹³C₁₂-labeled standards that are added to every sample, blank, and quality control standard before extraction. well-labs.comepa.gov

Table 1: Examples of ¹³C-Labeled Internal Standards Used in Dioxin Analysis (Based on EPA Method 1613B) Note: While this table is based on chlorinated dioxin methods, similar labeled standards are used for brominated and mixed halogenated dioxins.

Internal Standard CompoundAbbreviationPurpose
¹³C₁₂-2,3,7,8-Tetrachlorodibenzo-p-dioxin¹³C₁₂-2,3,7,8-TCDDQuantification of native TCDD congeners
¹³C₁₂-1,2,3,7,8-Pentachlorodibenzo-p-dioxin¹³C₁₂-1,2,3,7,8-PeCDDQuantification of native PeCDD congeners
¹³C₁₂-1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin¹³C₁₂-1,2,3,6,7,8-HxCDDQuantification of native HxCDD congeners
¹³C₁₂-1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin¹³C₁₂-1,2,3,4,6,7,8-HpCDDQuantification of native HpCDD congeners
¹³C₁₂-Octachlorodibenzo-p-dioxin¹³C₁₂-OCDDQuantification of native OCDD

The chromatographic separation of dioxin congeners is a critical step, as many isomers co-exist in environmental samples. chromatographyonline.com This is achieved using high-resolution capillary gas chromatography columns. These columns are typically long (30-60 meters) with narrow internal diameters and are coated with a specific stationary phase that allows for the separation of closely related isomers. chromatographyonline.comnist.gov For brominated dioxins, shorter columns are sometimes preferred to minimize the potential for thermal degradation within the GC system. researchgate.net

The choice of stationary phase is crucial for achieving the required selectivity. A common primary analysis column is a 5% phenyl-dimethylpolysiloxane phase. chromatographyonline.com However, to confirm the identity of specific toxic congeners, a second analysis on a column with a different selectivity, such as a 50% cyanopropylphenyl-dimethylpolysiloxane phase, is often required. chromatographyonline.comphenomenex.com

Following separation by the GC, the analytes enter the high-resolution mass spectrometer. The MS is operated in Selected Ion Monitoring (SIM) mode, where it is set to detect only the specific ions characteristic of the target dioxins and their labeled standards. The high resolution of the instrument (typically ≥10,000) allows for the precise measurement of mass, enabling the differentiation of target analytes from other co-eluting compounds that may have the same nominal mass but a different exact mass. well-labs.com Detection limits can be as low as 0.2 picograms per cubic meter (pg/m³) in air samples. epa.govepa.gov

Sample Preparation and Clean-up Procedures

Due to the complexity of sample matrices and the extremely low concentration of this compound, extensive sample preparation is required prior to instrumental analysis. shimadzu-webapp.eu The primary goals of this multi-step process are to extract the target analytes from the sample matrix, remove interfering substances that could compromise the analysis, and concentrate the final extract to achieve the necessary detection limits. nih.govshimadzu-webapp.eu

The first step is the extraction of the analytes from the solid or liquid sample matrix into an organic solvent. The choice of technique depends on the matrix type. For air samples, pollutants are often trapped on a quartz fiber filter followed by polyurethane foam (PUF), which are then extracted together. epa.govnih.gov For solid and semi-solid samples like soil, sediment, and tissue, several techniques are employed.

Table 2: Common Extraction Techniques for Dioxin Analysis

Extraction TechniqueDescriptionTypical SolventsReference
Soxhlet Extraction (SE)A classical method involving continuous extraction of a solid sample with a refluxing solvent over many hours.Toluene (B28343), Hexane/Acetone nih.govresearchgate.net
Pressurized Liquid Extraction (PLE)Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to extract analytes more quickly and with less solvent than Soxhlet.Toluene, Hexane/Dichloromethane nih.govresearchgate.net
Ultrasonic Assisted Extraction (UAE)Uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration and extraction.Toluene nih.gov
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat the solvent and sample, accelerating the extraction process.Hexane/Acetone nih.gov

Following initial extraction, the raw extract contains a large number of co-extracted compounds (e.g., lipids, oils, PCBs, PBDEs) that must be removed. researchgate.netshimadzu-webapp.eu This is accomplished through a series of liquid chromatographic cleanup steps using various adsorbent materials packed into columns. nih.govthermofisher.com

The typical cleanup procedure involves passing the extract through a sequence of columns, which may include:

Acid/Base Modified Silica (B1680970) Gel: A multi-layered silica gel column is often used first to remove lipids and other bulk organic interferences. researchgate.netthermofisher.com

Alumina: An alumina column separates the analytes from less polar compounds. researchgate.netusgs.gov

Activated Carbon: A carbon-based column is highly effective at separating planar molecules like dioxins from non-planar interferences such as polychlorinated biphenyls (PCBs). researchgate.netusgs.gov

These steps can be performed manually or using automated cleanup systems that integrate the different columns and solvent switching, reducing manual labor and improving reproducibility. thermofisher.comresearchgate.net The final result is a purified and fractionated extract containing the target this compound and other related compounds, ready for HRGC/HRMS analysis. usgs.gov

Quality Assurance and Quality Control (QA/QC) Protocols

Rigorous quality assurance and quality control (QA/QC) protocols are essential for obtaining reliable and defensible data in the analysis of this compound. These protocols are designed to monitor and control potential sources of error throughout the entire analytical process, from sample collection to data reporting.

Procedural Blanks and Detection Limits

Procedural blanks , also known as method blanks, are crucial for assessing potential contamination introduced during sample preparation and analysis. A procedural blank consists of a sample matrix free of the analyte of interest that is subjected to the entire analytical procedure in the same manner as the actual samples. The analysis of procedural blanks helps to identify and quantify any background levels of this compound that may originate from solvents, reagents, glassware, or the laboratory environment. According to EPA methods for dioxin analysis, a valid method blank should be free of interferences that affect the identification and quantification of the target compounds epa.gov.

Detection limits define the lowest concentration of an analyte that can be reliably detected by a specific analytical method. The Method Detection Limit (MDL) is statistically determined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. For dioxin analysis, achieving low detection limits, often in the picogram per cubic meter (pg/m³) range for air samples, is critical due to the high toxicity of these compounds epa.gov.

ParameterTypical Range for Halogenated Dioxins
Method Detection Limit (MDL) for air samples0.02 to 0.15 pg/m³

Table 2: Typical Method Detection Limits for Halogenated Dioxins in Air Samples. This table is based on information from EPA methods for the determination of polyhalogenated dibenzo-p-dioxins and dibenzofurans in ambient air. The MDLs are required to generate meaningful data for ambient air and are typically in the low picogram per cubic meter range for tetra-, penta-, and hexa-chlorinated congeners epa.gov.

Recovery Standards and Calibration Curves

Recovery standards , typically isotopically labeled analogues of the target analyte, are essential for correcting for losses that may occur during sample extraction, cleanup, and analysis. For the analysis of this compound, a ¹³C-labeled version of the compound would be the ideal internal standard. This standard is added to the sample at the beginning of the analytical process in a known amount. By measuring the concentration of the labeled standard in the final extract, the recovery of the native (unlabeled) this compound can be calculated and the final reported concentration can be adjusted accordingly. This isotope dilution method significantly improves the accuracy and precision of the analysis romerlabs.comisotope.com.

Calibration curves are used to establish the relationship between the instrumental response and the concentration of the analyte. A series of standard solutions containing known concentrations of this compound and the labeled internal standard are analyzed to generate the calibration curve. The response of the native compound relative to the internal standard is plotted against the concentration to create a linear regression model. The concentration of this compound in an unknown sample is then determined by comparing its response to the calibration curve. Regular analysis of calibration verification standards is necessary to ensure the ongoing validity of the calibration.

Challenges in Analytical Determination

The analytical determination of this compound is fraught with challenges that require sophisticated analytical techniques and meticulous attention to detail.

Co-elution of Congeners

One of the most significant challenges in the analysis of this compound is the co-elution of congeners during chromatographic separation. Dioxin samples, particularly those from environmental sources, are often complex mixtures containing numerous isomers of brominated, chlorinated, and mixed bromo/chloro dibenzo-p-dioxins and dibenzofurans.

Due to their similar physicochemical properties, different congeners can have very close retention times on a gas chromatography (GC) column, making their individual separation and quantification difficult. For example, in a complex mixture, this compound may co-elute with other monohalogenated or dihalogenated dioxin isomers. High-resolution gas chromatography (HRGC) with specialized capillary columns is often necessary to achieve the required separation nih.gov. Even with advanced chromatographic techniques, complete separation of all congeners is not always possible, necessitating the use of high-resolution mass spectrometry (HRMS) to differentiate between co-eluting compounds based on their exact mass-to-charge ratios. The use of multiple chromatographic columns with different selectivities can also aid in resolving co-eluting peaks.

Interference from Co-occurring Compounds

The accurate quantification and identification of this compound are frequently complicated by the presence of co-occurring compounds that can cause significant analytical interference. These interferences primarily arise during the chromatographic separation and mass spectrometric detection stages of the analysis. The chemical similarity and co-extraction of these compounds from complex sample matrices necessitate sophisticated analytical methodologies to ensure data accuracy.

A predominant challenge in the analysis of brominated dioxins is interference from structurally related compounds. researchgate.netnih.gov Polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and both polybrominated and polychlorinated biphenyls (PBBs and PCBs) are often present in the same environmental and biological samples. nih.gov These compounds can exhibit similar chromatographic behavior and mass spectral characteristics, leading to potential misidentification or inaccurate quantification of this compound.

One of the most significant sources of interference comes from polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. researchgate.netnih.gov PBDEs can co-elute with polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) during gas chromatographic analysis. researchgate.netnih.gov Furthermore, some PBDEs can undergo thermal degradation and conversion into PBDD/Fs within the hot injector of a gas chromatograph, artificially inflating the measured concentration of these compounds. researchgate.net Effective sample cleanup procedures are therefore essential to separate PBDD/Fs from PBDEs before instrumental analysis. researchgate.netnih.govinchem.org While alumina columns may not be effective in separating PBDFs from PBDEs, carbon columns have shown better efficacy. inchem.org

Mixed halogenated (bromo-chloro) dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) also represent a class of interfering compounds. nih.govnih.gov These compounds can be present in various environmental matrices and possess similar physicochemical properties to their solely brominated counterparts, creating challenges for both chromatographic separation and mass spectrometric detection.

From a mass spectrometry perspective, isobaric interference is a major concern. This occurs when an interfering compound or a fragment of it has the same nominal mass-to-charge ratio as the target analyte. epa.gov For instance, certain congeners of polychlorinated biphenyls (PCBs), chlorinated xanthenes, and chlorinated benzylphenylethers have been identified as common interferences in dioxin analysis. chromatographyonline.com High-resolution mass spectrometry (HRMS) is often employed to distinguish between the analyte of interest and these isobaric interferences by measuring their exact masses with high precision. nih.gov

The complexity of the sample matrix itself contributes significantly to analytical interference. nih.gov Co-extractable organic compounds, such as lipids in biological samples, must be removed during the sample preparation phase to prevent them from interfering with the analysis and to achieve the low detection limits required for dioxin monitoring. nih.gov Multilayer silica gel columns and other automated cleanup systems are utilized to remove these matrix components and isolate the planar dioxin-like compounds from non-planar interferences. nih.govsigmaaldrich.com

The table below summarizes the major classes of interfering compounds and the nature of their interference in the analysis of this compound.

Table 1: Interfering Compounds in the Analysis of this compound

Interfering Compound Class Type of Interference Description
Polybrominated Diphenyl Ethers (PBDEs) Chromatographic Co-elution, Thermal Conversion Can elute at similar retention times as PBDD/Fs. May also convert to PBDD/Fs in the GC injector port. researchgate.netnih.gov
Polychlorinated Dibenzo-p-dioxins (PCDDs) and Dibenzofurans (PCDFs) Chromatographic Co-elution, Isobaric Interference Share structural similarities leading to overlapping chromatographic peaks and similar mass-to-charge ratios. nih.gov
Polychlorinated Biphenyls (PCBs) Chromatographic Co-elution, Isobaric Interference Certain PCB congeners can interfere with dioxin analysis due to similar analytical behavior. chromatographyonline.com
Mixed Halogenated Dioxins/Furans (PXDD/Fs) Chromatographic Co-elution, Isobaric Interference Bromo-chloro congeners have similar properties and can interfere with the detection of solely brominated dioxins. nih.govnih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name Abbreviation
This compound
Polybrominated Dibenzo-p-dioxins PBDDs
Polybrominated Dibenzofurans PBDFs
Polybrominated Diphenyl Ethers PBDEs
Polychlorinated Dibenzo-p-dioxins PCDDs
Polychlorinated Dibenzofurans PCDFs
Polychlorinated Biphenyls PCBs
Polybrominated Biphenyls PBBs
Mixed Halogenated Dibenzo-p-dioxins PXDDs
Mixed Halogenated Dibenzofurans PXDFs
Chlorinated Xanthenes

Risk Assessment and Regulatory Frameworks for Pbdds Including 1 Bromodibenzo P Dioxin

Regulatory Status and Monitoring Initiatives

The regulatory landscape for PBDDs is evolving as more information about their presence and potential risks becomes available. Monitoring initiatives are crucial for understanding the extent of environmental contamination and human exposure.

PBDDs are not produced intentionally but are formed as unintentional byproducts in various thermal and industrial processes, particularly those involving brominated flame retardants. inchem.orgiaeg.com

International Agreements: The Stockholm Convention on Persistent Organic Pollutants (POPs) is a key international treaty aimed at eliminating or restricting the production and use of POPs. While PCDD/Fs are listed in Annex C (Unintentional Production), a proposal was submitted in May 2024 to also list polyhalogenated dibenzo-p-dioxins and dibenzofurans, which includes PBDDs. service.gov.uk This indicates a growing international recognition of the risks posed by these compounds.

National Regulations: Some countries have implemented regulations that directly or indirectly address PBDDs.

Germany: The German Dioxin Ordinance sets maximum permissible levels for both chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in certain products. mst.dk This regulation indirectly restricts the use of materials that could lead to the formation of these compounds.

European Union: While no specific maximum levels for PBDD/Fs in food and feed have been established in the EU, the presence of chlorinated dioxins and dioxin-like PCBs is regulated. The ongoing evaluation of PBDD/F toxicity and occurrence may lead to future regulatory actions.

United States: The U.S. Environmental Protection Agency (EPA) regulates dioxin-like compounds under various statutes, including the Toxic Substances Control Act (TSCA). epa.gov The EPA recommends using the TEF methodology for risk assessments of dioxin-like compounds. ornl.gov

Monitoring for PBDDs is essential for identifying sources, understanding environmental fate, and assessing the effectiveness of regulatory measures. A significant focus of monitoring is on industrial emissions, particularly from incineration processes.

Stack Emission Monitoring: Recent legislation in some jurisdictions now mandates that facilities with commercial incinerators regularly test their stack emissions for brominated dioxins. cawood.co.uk This is a critical step in controlling the release of these compounds into the environment. The typical monitoring approach for dioxins and furans from stationary sources involves:

Isokinetic Sampling: A sample of the flue gas is withdrawn at the same velocity as the gas stream in the stack to ensure a representative sample of particulate and gaseous phase compounds is collected. www.gov.uk

Sampling Train: The sampling train typically consists of a filter to capture particulate-bound compounds and a resin trap (e.g., XAD-2) to adsorb gaseous compounds. www.gov.uk

Analysis: The collected samples are then extracted and analyzed in a laboratory, usually using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) to identify and quantify the specific PBDD/F congeners.

Inclusion in Persistent Organic Pollutant (POP) Conventions (e.g., Stockholm Convention)

Polybrominated dibenzo-p-dioxins (PBDDs), a category of compounds that includes 1-Bromodibenzo-p-dioxin, are recognized for their persistence in the environment and toxicological properties similar to their chlorinated analogs, polychlorinated dibenzo-p-dioxins (PCDDs). researchgate.netresearchgate.net While PCDDs are already listed for control under Annex C of the Stockholm Convention on Persistent Organic Pollutants (POPs), which calls for the reduction of unintentional releases, PBDDs are not yet formally included. pops.intiaeg.com

However, there is a significant international movement to bring PBDDs and other polyhalogenated dioxins under the purview of the Convention. In May 2024, Switzerland submitted a formal proposal to list polyhalogenated dibenzo-p-dioxins and dibenzofurans, including PBDDs and mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs), in Annex C of the Stockholm Convention. iaeg.comservice.gov.uk

The Convention's Persistent Organic Pollutants Review Committee (POPRC) evaluated this proposal and concluded that PBDDs and PBCDD/Fs fulfill the screening criteria for POPs as defined in Annex D of the Convention. service.gov.ukpops.int The evidence reviewed by the committee confirmed that these substances are persistent, have the potential for long-range environmental transport, and can bioaccumulate. pops.int This decision marks a critical step towards the potential global regulation of these compounds, aiming to minimize their unintentional formation and release into the environment. pops.intadmin.ch The Stockholm Convention is a global treaty designed to protect human health and the environment from chemicals that remain in the environment for extended periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms. epa.govundp.org

Environmental and Human Health Risk Evaluation

Assessment of Dietary Exposure Routes

The primary pathway for human exposure to PBDDs, including this compound, is through dietary intake. nih.govwho.int More than 90% of human exposure to dioxin-like compounds occurs through the food supply, mainly from meat, dairy products, fish, and shellfish. who.int These compounds accumulate in the food chain, primarily in the fatty tissues of animals. who.int

Recent studies have confirmed the presence of PBDDs and their furan (B31954) counterparts (PBDFs) in a wide variety of commonly consumed foods. nih.govuea.ac.uk Concentrations can range from less than 0.01 to several thousand picograms per gram (pg/g). nih.gov Research in Italy showed PBDD/F concentrations in fish as high as 4.58 pg/g. uea.ac.uk The dietary exposure for various Italian population groups was estimated to range from 0.17 to 0.42 pg TEQ/kg bodyweight/day, with children being more highly exposed than adults. uea.ac.uk

Assessments indicate that dietary intake of PBDD/Fs can significantly contribute to the total toxic equivalency (TEQ) of dioxin-like compounds. nih.govnih.gov For some population groups, particularly young children, the mean consumption of these compounds may lead to an exceedance of the tolerable weekly intake (TWI) of 2 pg TEQ/kg body weight established for dioxin-like contaminants. iaeg.comnih.govbund.de The omission of PBDD/Fs from routine monitoring and TEQ calculations results in a significant underestimation of the cumulative risk associated with these compounds. nih.gov

Table 1: PBDD/F Dietary Exposure and Contribution to Dioxin-Like Toxicity

Population Group Estimated Dietary Exposure (pg TEQ/kg bw/day) Contribution to Total Dioxin-Like Intake Potential to Exceed Tolerable Weekly Intake (TWI)
General Adult Population 0.17 - 0.30 Can contribute up to 17% of total TEQs in some matrices. nih.gov TWI may be exhausted or exceeded. bfr-akademie.de
Children 0.17 - 0.42 Higher exposure due to lower body weight. uea.ac.uk Increased risk of exceeding TWI. iaeg.comnih.gov

Consideration of Non-Dietary Exposure Sources

While diet is the main route of exposure, non-dietary sources also contribute to the human body burden of PBDDs. These sources primarily include the inhalation of contaminated air and the inadvertent ingestion of dust. aaqr.org PBDDs, like their chlorinated counterparts, are released into the atmosphere from combustion sources and can attach to particulate matter (PM₂.₅). aaqr.org

Indoor environments can have elevated levels of PBDDs due to their formation from brominated flame retardants (BFRs) used in consumer products. nih.gov Consequently, indoor dust is a significant reservoir for these compounds. aaqr.org A risk assessment conducted in gyms found that PBDD/F levels in indoor dust were 37.8 ± 13.7 pg WHO₂₀₀₅-TEQ g⁻¹. aaqr.org For individuals in such indoor environments, the ingestion of dust can be a primary non-dietary exposure pathway. aaqr.org Other environmental compartments, such as sewage sludge, also show significant concentrations of PBDDs, indicating their widespread presence and potential for environmental redistribution. nih.gov

Table 2: Non-Dietary Exposure Pathways for PBDDs

Pathway Source Medium Typical Concentration Levels Significance
Inhalation Indoor and Outdoor Air (PM₂.₅) Indoor: 0.00650 ± 0.00340 pg WHO₂₀₀₅-TEQ m⁻³ aaqr.org Contributes to daily intake, especially in contaminated areas.

| Ingestion | Indoor Dust | 37.8 ± 13.7 pg WHO₂₀₀₅-TEQ g⁻¹ aaqr.org | A major non-dietary exposure pathway, particularly for children. aaqr.org |

Public Health Implications from Consumer Product Exposure

PBDDs, including this compound, are not intentionally manufactured or added to consumer products. researchgate.netinchem.org Instead, they are generated as unintentional by-products during various chemical and thermal processes. researchgate.net A primary source of PBDD formation is the production and thermal degradation of brominated flame retardants (BFRs), which are widely used in a vast array of consumer products to reduce flammability. researchgate.netinchem.org

These products include:

Plastics used in electronics casings (e.g., TVs, computers)

Polyurethane foam in furniture and car seats service.gov.uk

Building materials and textiles

During the lifecycle of these products, including manufacturing, use, and disposal (especially through incineration or uncontrolled burning), BFRs can be converted into PBDDs and PBDFs. nih.govresearchgate.net These compounds can then be released into the environment, contaminating air, soil, and dust, leading to human exposure. researchgate.net The presence of PBDDs in house dust directly links consumer goods to public health risks. nih.gov The health effects of PBDDs are considered to be similar to those of the well-studied chlorinated dioxins, which are known to be carcinogenic and can cause reproductive, developmental, and immune system problems. researchgate.netwho.intwho.intnih.gov

Ecological Risk Assessment in Aquatic Environments

PBDDs are commonly found in aquatic environments, posing a risk to aquatic organisms. nih.gov Ecological Risk Assessment (ERA) for these compounds evaluates the likelihood of adverse effects on ecosystems, communities, and individual organisms. researchgate.netrmpcecologia.com The assessment process for dioxin-like compounds in aquatic systems involves characterizing their toxicity and the exposure of relevant species. epa.govnih.gov

The toxicity of PBDDs, like other dioxin-like compounds, is mediated through the aryl hydrocarbon receptor (AHR). nih.gov The sensitivity to these compounds varies significantly among different species. nih.gov To manage and assess the risk, the toxic equivalency factor (TEF) concept is often applied, which compares the toxicity of a specific congener to that of the most toxic dioxin, 2,3,7,8-TCDD. nih.govresearchgate.net

Studies on fish have been conducted to determine the relative potencies (REPs) of various PBDD and PBDF congeners. asiaresearchnews.com Exposure to these compounds can cause developmental effects in the early life stages of fish, such as "blue-sac disease." asiaresearchnews.com Research on the Japanese medaka fish has been used to calculate the TCDD-relative potency factors for several brominated furans, providing crucial data for risk management in aquatic environments. asiaresearchnews.com For instance, some mixed-halogenated furans have shown even higher toxicity than TCDD in vivo. asiaresearchnews.com These assessments are vital for establishing water quality guidelines and understanding the potential impact of PBDDs on aquatic food chains. nih.govepa.gov

Table 3: Relative Potency (REP) of Brominated/Chlorinated Dibenzofurans to Fish (Japanese Medaka)

Compound REP based on Water Concentration (REPwater) REP based on Egg Concentration (REPegg)
2-chloro-3,7,8-tribromodibenzofuran 3.3 4.6
2,3,7,8-tetrabromodibenzofuran 0.85 0.92
2,3,4,7,8-pentabromodibenzofuran 0.053 0.55
1,2,3,7,8-pentabromodibenzofuran 0.0091 0.19

Data sourced from Nakayama et al. (2022) asiaresearchnews.com

Research Gaps and Future Directions in 1 Bromodibenzo P Dioxin Studies

Data Deficiencies on Environmental Occurrence and Behavior

A fundamental gap in our understanding of 1-Bromodibenzo-p-dioxin lies in the profound lack of data regarding its presence and behavior in the environment. While studies have documented the occurrence of PBDDs in various matrices such as sediments, biota, and house dust, these investigations often focus on the more toxic, 2,3,7,8-substituted congeners or report total PBDD concentrations. diva-portal.orgresearchgate.net Specific monitoring data for this compound are virtually nonexistent.

Future research must prioritize the development of monitoring programs designed to detect and quantify individual PBDD congeners, including this compound, in a wide range of environmental compartments. This includes air, water, soil, sediment, and biota. Furthermore, there is a pressing need to investigate the environmental fate and transport of this compound. Key areas of inquiry include its potential for long-range atmospheric transport, its partitioning behavior in soil and sediment, and its potential for bioaccumulation and biomagnification in food webs. Understanding these processes is crucial for assessing the potential for human and ecological exposure. The natural formation of some PBDDs has been suggested, and further research is needed to determine if this includes this compound. nih.govnih.govipen.org

Comprehensive Toxicological Characterization of Individual PBDD Congeners

The toxicological profile of this compound is largely uncharacterized. The toxicity of many halogenated dioxins is mediated through the aryl hydrocarbon receptor (AhR), and while it is known that 2,3,7,8-substituted PBDDs can activate this pathway, the potential for AhR activation by this compound is unknown. nih.govoup.com The World Health Organization (WHO) has considered the inclusion of some PBDDs in the Toxic Equivalency Factor (TEF) concept, but a lack of congener-specific toxicological data is a major impediment. nih.govresearchgate.net

A comprehensive toxicological assessment of this compound is a critical research priority. This should include in vitro studies to determine its binding affinity to the AhR and its ability to induce AhR-mediated gene expression. Subsequent in vivo studies in relevant animal models are necessary to characterize its potential for a range of toxic endpoints, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity. Establishing a relative potency (REP) for this congener is essential for its inclusion in risk assessments.

Investigation of Mixed-Halogenated Dioxins and Their Environmental Behavior

The environmental reality is that organisms are exposed to complex mixtures of halogenated compounds, not just single congeners. The formation of mixed polybrominated/polychlorinated dibenzo-p-dioxins/furans (PXDD/Fs) is known to occur during combustion processes. greenpeace.topops.int There are thousands of possible mixed-halogenated congeners, many of which may possess significant toxicity. greenpeace.tofood.gov.uk However, their environmental occurrence and behavior are poorly understood.

Future research must expand to include the investigation of mixed-halogenated dioxins that may be formed in conjunction with this compound. This requires the development of analytical methods capable of separating and identifying these complex mixtures. Studies on the environmental fate and transport of PXDD/Fs are also needed to understand their distribution and potential for exposure. Some mixed-halogenated dioxins may have a higher toxicity potential than their chlorinated counterparts, making this a crucial area of investigation. ehime-u.ac.jp

Assessment of Interactive Effects with Co-occurring Contaminants

A significant research gap is the lack of data on the interactive effects of this compound with other environmental contaminants. Future toxicological studies should move beyond single-compound exposures to investigate the effects of realistic mixtures. This will provide a more accurate assessment of the risks posed by environmental contamination. The default assumption for risk assessment of complex mixtures is often additivity, but this needs to be validated for mixtures containing this compound. cdc.gov

Refinement of Analytical Methodologies for Trace Analysis

The scarcity of data on this compound is partly attributable to analytical challenges. The analysis of PBDDs and related compounds at trace levels in complex environmental and biological matrices is a demanding task. fera.co.ukresearchgate.net It requires sophisticated instrumentation, such as high-resolution mass spectrometry, and extensive sample clean-up procedures to remove interfering substances. fera.co.uknih.gov

There is a continuous need for the refinement of analytical methodologies to improve the detection and quantification of this compound and other PBDD congeners. This includes the development of more efficient extraction and clean-up techniques and the availability of certified analytical standards. diva-portal.org Improved analytical capabilities are a prerequisite for addressing the research gaps in environmental occurrence and toxicology.

Advanced Understanding of AhR Physiology and Toxicological Perturbations

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many dioxin-like compounds. nih.govwikipedia.orgwhoi.edu While the canonical AhR signaling pathway is well-established, our understanding of its broader physiological roles and how different ligands can differentially modulate its activity is still evolving. nih.govfrontiersin.orgprobiologists.com The interaction of this compound with the AhR and the subsequent downstream effects are unknown.

Future research should aim to provide a more advanced understanding of the interaction between this compound and the AhR. This includes investigating the specific conformational changes induced by ligand binding, the recruitment of co-regulatory proteins, and the resulting gene expression profiles. A deeper mechanistic understanding of how this specific congener may perturb AhR-regulated physiological processes is essential for a complete toxicological characterization. mdpi.comaopwiki.orgnumberanalytics.com

Table of Research Gaps and Future Directions for this compound

Section Research Gap Future Research Direction
8.1. Environmental Occurrence Lack of monitoring data for this compound in environmental matrices. Develop targeted monitoring programs; investigate environmental fate, transport, and bioaccumulation.
8.2. Toxicology Uncharacterized toxicological profile and unknown relative potency. Conduct in vitro and in vivo studies to assess AhR activation and a range of toxic endpoints.
8.3. Mixed-Halogenated Dioxins Poor understanding of the formation and environmental behavior of co-formed PXDD/Fs. Develop analytical methods for PXDD/Fs; study their environmental fate and toxicity.
8.4. Interactive Effects No data on the toxicological interactions with other environmental contaminants. Investigate the effects of realistic mixtures of co-occurring pollutants.
8.5. Analytical Methods Challenges in the trace analysis of this compound in complex samples. Refine extraction, clean-up, and detection methods; ensure availability of analytical standards.

| 8.6. AhR Physiology | Unknown interaction with the AhR and downstream toxicological perturbations. | Investigate the molecular mechanisms of AhR activation and the resulting effects on gene expression and cellular pathways. |

Q & A

Q. What ethical considerations apply when designing epidemiological studies on this compound exposure in human populations?

  • Methodological Answer: Obtain informed consent with clear communication of risks/benefits. Ensure confidentiality via anonymized data storage. Follow Helsinki Declaration guidelines and obtain IRB approval. Use case-control designs with matched covariates (e.g., age, smoking status) to minimize confounding. Address conflicts of interest via transparent funding disclosures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.